transN-BenzylParoxetine-d4

Description

transN-BenzylParoxetine-d4 is a deuterated analog of paroxetine-related compounds, which are often studied as metabolites or impurities in pharmaceutical contexts. Paroxetine itself is a selective serotonin reuptake inhibitor (SSRI) used in treating depression and anxiety disorders. The "d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium (²H), likely within the benzyl or adjacent groups. This substitution enhances metabolic stability, making deuterated compounds valuable for pharmacokinetic and tracer studies .

Properties

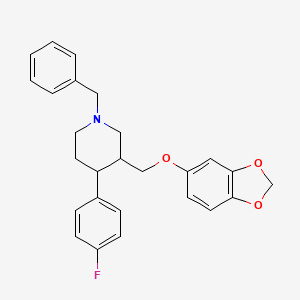

IUPAC Name |

3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTKMLMRHVWXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Functional Group Introduction: The benzo[d][1,3]dioxol-5-yloxy, benzyl, and 4-fluorophenyl groups are introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Scientific Research Applications

The applications of trans N-Benzyl Paroxetine-d4 can be categorized into several key areas:

Pharmacokinetics and Metabolism Studies

- Purpose : To investigate the absorption, distribution, metabolism, and excretion (ADME) of Paroxetine.

- Methodology : Utilizing deuterium labeling allows researchers to trace metabolic pathways more accurately.

- Findings : Studies have shown that the compound helps elucidate the metabolic fate of Paroxetine, providing insights into its pharmacokinetic profile in biological systems.

Analytical Chemistry

- Purpose : Used as a reference standard in analytical methods.

- Applications :

- NMR Spectroscopy : The deuterium labeling improves spectral resolution and simplifies complex mixtures.

- Mass Spectrometry : Enhances detection sensitivity and specificity.

- Case Study : In a comparative analysis of SSRI compounds, trans N-Benzyl Paroxetine-d4 demonstrated superior performance in tracking metabolic byproducts in human liver microsomes.

Biological Research

- Purpose : To study the effects of Paroxetine on neural systems.

- Applications :

- Investigating the impact on neural stem cells derived from rat hippocampus.

- Assessing expression levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors.

- Findings : Research indicated that trans N-Benzyl Paroxetine-d4 could influence neurogenesis and synaptic plasticity in vitro .

Drug Development

- Purpose : To aid in the development of safer antidepressant medications.

- Applications :

- Evaluating side effects and therapeutic efficacy through clinical trials.

- Supporting formulation development through stability studies.

- Case Study : A clinical trial involving trans N-Benzyl Paroxetine-d4 showed promise in reducing anxiety symptoms with fewer side effects compared to traditional formulations .

Comparative Analysis with Related Compounds

| Compound Name | Type | Key Features |

|---|---|---|

| Paroxetine | SSRI | Standard antidepressant used clinically |

| Fluoxetine | SSRI | Similar mechanism but different pharmacokinetics |

| Sertraline | SSRI | Used for similar indications as Paroxetine |

| trans N-Benzyl Paroxetine-d4 | Deuterated SSRI derivative | Enhanced tracking for metabolic studies |

Mechanism of Action

The mechanism of action of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between transN-BenzylParoxetine-d4 and related paroxetine derivatives:

Key Observations:

- Deuterium Effects: The deuterium in this compound increases its molecular weight compared to non-deuterated analogs (e.g., Related Compound G) and may reduce metabolic degradation rates .

- Structural Variations : Unlike USP Paroxetine Related Compounds, which feature fluorophenyl or methoxyphenyl groups, this compound includes a benzyl substitution, altering steric and electronic properties .

- Nitrosamine Contrast : N-Nitrosodibenzylamine-d4 () shares the deuterated benzyl motif but belongs to a distinct nitrosamine class, highlighting the importance of structural context in toxicity assessments .

Metabolic Stability and Pharmacokinetics

Deuterated compounds like this compound are frequently employed in mass spectrometry and metabolic studies due to their isotopic stability. For example, deuterium labeling can help track drug distribution without significantly altering biological activity .

Impurity Profiling

Paroxetine-related compounds (e.g., Related G and F) are critical in impurity testing during drug manufacturing. This compound may serve a similar role as a deuterated internal standard in analytical assays, improving detection accuracy .

Regulatory and Handling Considerations

- Precautions : Both this compound and N-Nitrosodibenzylamine-d4 require precautions such as avoiding inhalation (P261) and skin contact (P262) due to insufficient toxicological data .

- Storage : Like USP Paroxetine standards, this compound should be stored in tightly closed containers, protected from light, and undried to maintain stability .

Biological Activity

transN-BenzylParoxetine-d4 is a deuterated derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression, anxiety disorders, and obsessive-compulsive disorder. The incorporation of deuterium in the compound enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in pharmacological studies.

- Molecular Formula: C26H22D4FNO3

- Molecular Weight: 423.51 g/mol

- CAS Number: Not specified in the available literature.

Biological Activity

This compound exhibits several biological activities attributed to its mechanism as an SSRI. The following sections detail its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

As an SSRI, this compound primarily functions by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, leading to increased serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety.

Key Biological Effects

- Serotonin Uptake Inhibition: Studies indicate that this compound retains the ability to inhibit serotonin transporters effectively, similar to its parent compound, paroxetine .

- Neuroprotective Effects: Research has shown that paroxetine derivatives can promote neurogenesis and protect against neuronal damage, particularly in models of stress-induced depression .

- Influence on Neurotrophic Factors: The compound has been associated with increased expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and growth .

Case Studies and Experimental Data

- In Vitro Studies on Neural Stem Cells:

- CYP Enzyme Interaction:

- Pharmacokinetic Studies:

Comparative Data Table

| Property | This compound | Paroxetine |

|---|---|---|

| Molecular Weight | 423.51 g/mol | 329.36 g/mol |

| Serotonin Reuptake Inhibition | Yes | Yes |

| CYP2D6 Inhibition | Yes | Yes |

| Neurogenic Effects | Enhanced | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.